(4-Pentenyl)triphenylphosphonium bromide

Catalog No.
S1520713
CAS No.
56771-29-0
M.F
C23H24BrP
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Pentenyl)triphenylphosphonium bromide

CAS Number

56771-29-0

Product Name

(4-Pentenyl)triphenylphosphonium bromide

IUPAC Name

pent-4-enyl(triphenyl)phosphanium;bromide

Molecular Formula

C23H24BrP

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1

InChI Key

KANICXDUFCDRDS-UHFFFAOYSA-M

SMILES

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

4-Penten-1-yltriphenylphosphonium Bromide; NSC 245403

Canonical SMILES

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Mitochondrial Targeting:

(4-Pentenyl)triphenylphosphonium bromide possesses a unique property - its positively charged phosphonium group interacts with the negatively charged mitochondrial membrane. This allows the molecule to accumulate within mitochondria, the cell's energy-producing organelles. This property makes it a valuable tool for delivering therapeutic agents or imaging probes specifically to mitochondria [].

Apoptosis Induction:

Studies have shown that (4-Pentenyl)triphenylphosphonium bromide can induce apoptosis, a form of programmed cell death. The mechanism of action is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within mitochondria, leading to mitochondrial dysfunction and ultimately cell death []. This property is being explored in the development of new cancer therapies.

Probing Mitochondrial Function:

Due to its selective accumulation in mitochondria, (4-Pentenyl)triphenylphosphonium bromide can be conjugated with fluorescent dyes to create probes for studying mitochondrial function. These probes can be used to measure mitochondrial membrane potential, a key indicator of mitochondrial health [].

Drug Delivery:

The ability of (4-Pentenyl)triphenylphosphonium bromide to target mitochondria makes it a potential carrier for delivering therapeutic drugs to these organelles. This strategy could be particularly beneficial for treating mitochondrial diseases or targeting cancer cells with high metabolic activity [].

Other Applications:

(4-Pentenyl)triphenylphosphonium bromide is also being investigated for its potential applications in other areas, including:

  • Antibacterial agents: Studies suggest that the molecule may have antibacterial properties.
  • Neuroprotective agents: Research is ongoing to explore its potential role in protecting neurons from damage [].

(4-Pentenyl)triphenylphosphonium bromide is a synthetic phosphonium salt characterized by its chemical formula C23H24BrPC_{23}H_{24}BrP and a molecular weight of approximately 411.31 g/mol. This compound features a triphenylphosphonium cation linked to a 4-pentenyl group, which contributes to its unique reactivity and potential applications in organic synthesis and biological research. It is known for its role as a reagent in various

(4-Pentenyl)triphenylphosphonium bromide is primarily utilized in nucleophilic substitution reactions due to the electrophilic nature of the phosphonium ion. It can participate in:

  • Alkylation reactions: The 4-pentenyl group can act as a nucleophile, allowing for the formation of new carbon-carbon bonds.
  • Synthesis of indolizines: This compound has been employed in the preparation of polysubstituted indolizines, which are important structures in medicinal chemistry .
  • Formation of phosphonium ylides: Upon treatment with strong bases, it can generate ylides that are useful intermediates in various organic transformations .

(4-Pentenyl)triphenylphosphonium bromide can be synthesized through several methods:

  • Reaction of triphenylphosphine with 4-pentenyl bromide: This straightforward method involves treating triphenylphosphine with 4-pentenyl bromide under appropriate conditions to yield the desired phosphonium salt.
  • Use of other alkyl halides: Variations in alkyl halides can lead to different derivatives of triphenylphosphonium salts, expanding the scope of potential applications .

TriphenylphosphinePhosphineCatalyst in organic reactionsBenzyltriphenylphosphonium chloridePhosphonium saltUsed in organic synthesis and as a phase transfer catalystOctadecyltriphenylphosphonium bromidePhosphonium saltEmployed in lipid bilayer studies

(4-Pentenyl)triphenylphosphonium bromide is unique due to its specific 4-pentenyl group, which enhances its reactivity compared to other phosphonium salts. Its role in synthesizing complex organic molecules distinguishes it from simpler derivatives like triphenylphosphine or benzyltriphenylphosphonium chloride.

Interaction studies involving (4-Pentenyl)triphenylphosphonium bromide typically focus on its reactivity with biological molecules. Research has indicated that phosphonium salts can interact with cellular membranes, potentially affecting membrane integrity and function. Further studies are needed to elucidate the specific mechanisms by which this compound interacts with biomolecules and its implications for biological systems .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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